molecular formula C18H18O2S2 B12548700 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL CAS No. 866429-63-2

9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL

Cat. No.: B12548700
CAS No.: 866429-63-2
M. Wt: 330.5 g/mol
InChI Key: YINSVDXULFKKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL is a complex organic compound that features a xanthene core substituted with a 2-methyl-1,3-dithiane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL typically involves the reaction of xanthene derivatives with 2-methyl-1,3-dithiane under specific conditions. One common method includes the use of a base to deprotonate the xanthene, followed by nucleophilic substitution with the dithiane derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced dithiane derivatives, and substituted xanthenes .

Scientific Research Applications

9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL involves its interaction with various molecular targets. The dithiane group can act as a nucleophile, participating in reactions that modify the xanthene core. This interaction can lead to the formation of new bonds and the alteration of the compound’s properties. The specific pathways involved depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL is unique due to its combination of a xanthene core and a dithiane group. This structure provides distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

866429-63-2

Molecular Formula

C18H18O2S2

Molecular Weight

330.5 g/mol

IUPAC Name

9-(2-methyl-1,3-dithian-2-yl)xanthen-9-ol

InChI

InChI=1S/C18H18O2S2/c1-17(21-11-6-12-22-17)18(19)13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)18/h2-5,7-10,19H,6,11-12H2,1H3

InChI Key

YINSVDXULFKKHN-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.